molecular formula C25H21FN2O2 B5056848 2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide

2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide

Cat. No. B5056848
M. Wt: 400.4 g/mol
InChI Key: HVGPPHZBYWGJKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide, also known as FLI-06, is a small molecule compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of 2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide is not fully understood, but it is believed to inhibit the activity of a protein called Rho-associated coiled-coil kinase (ROCK). This protein is involved in a variety of cellular processes, including cell migration, cell division, and cell death.
Biochemical and Physiological Effects:
2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide has been found to have a variety of biochemical and physiological effects. In addition to its potential use in the treatment of cancer and neurodegenerative diseases, 2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide has also been studied for its potential use in the treatment of cardiovascular diseases, as it has been found to improve endothelial function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide in lab experiments is that it is a small molecule compound, which makes it easier to work with than larger molecules. Additionally, 2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide has been found to be relatively stable, which makes it a good candidate for long-term experiments. However, one limitation of using 2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.

Future Directions

There are several future directions for research on 2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide. One area of interest is in the study of its potential use in the treatment of cancer, particularly in combination with other drugs. Additionally, 2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide has been found to have potential as a treatment for neurodegenerative diseases, and further research is needed to explore this potential. Finally, the mechanism of action of 2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide is not fully understood, and further research is needed to elucidate this mechanism and its effects in different experimental conditions.

Synthesis Methods

The synthesis of 2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide involves several steps, including the reaction of 2-bromoacetophenone with 2-phenylethylamine to form an intermediate product. This intermediate is then reacted with indole-3-carboxaldehyde and 2-fluorobenzoyl chloride to form the final product, 2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide.

Scientific Research Applications

2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of cancer, as 2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide has been found to inhibit the growth of certain cancer cell lines. Additionally, 2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

properties

IUPAC Name

2-[3-(2-fluorobenzoyl)indol-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O2/c26-22-12-6-4-11-20(22)25(30)21-16-28(23-13-7-5-10-19(21)23)17-24(29)27-15-14-18-8-2-1-3-9-18/h1-13,16H,14-15,17H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGPPHZBYWGJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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